![molecular formula C14H17N3OS2 B5695676 2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)
2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have suggested that it possesses antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have a protective effect against oxidative stress-induced damage in various organs, including the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide is its potent anticancer activity. This makes it a promising candidate for further development as an anticancer agent. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. It also exhibits cytotoxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide. One potential area of interest is its use in combination therapy with other anticancer agents to enhance its efficacy and reduce its toxicity towards normal cells. Another area of interest is its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide involves a multi-step process. The initial step involves the condensation of 4-methylthioaniline with thiosemicarbazide to form 5-(4-methylthiophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to obtain the final product.
Scientific Research Applications
2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-5-7-10(19-4)8-6-9/h5-8H,1-4H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEVQLXWUXYVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
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